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Compound of Interest |
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Compound Name:
hydrobromide
CAS No.: 136382-38-2
Cat. No.: B2606338
. J

Executive Summary & Application Context

4-Mesitylthiazol-2-amine hydrobromide (Systematic Name: 4-(2,4,6-trimethylphenyl)thiazol-
2-amine hydrobromide) is a sterically congested thiazole derivative utilized primarily as a
scaffold in medicinal chemistry.[1][2] Its significance lies in its role as a precursor for small
molecule modifiers of the Hec1-Nek?2 interaction, a pathway critical for mitotic progression in
cancer cells (Qiu et al., 2009).

Unlike simple 4-phenylthiazoles, the mesityl group (2,4,6-trimethylphenyl) introduces significant
steric bulk orthogonal to the thiazole plane. This structural feature restricts rotation, influences
crystal packing, and consequently alters the melting point and solubility profiles compared to
non-methylated analogs. This guide provides a self-validating protocol for synthesizing this
compound and accurately determining its melting point, a key indicator of purity and salt
formation.

Chemical Identity & Synthesis Logic

The synthesis of 2-aminothiazoles is classically achieved via the Hantzsch Thiazole Synthesis.
For the mesityl derivative, the reaction involves the condensation of 2-bromo-1-
mesitylethanone (

-bromoacetomesitylene) with thiourea.
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Reaction Mechanism & Stoichiometry

The reaction proceeds through a nucleophilic attack of the thiourea sulfur on the

-carbon of the bromoketone, followed by cyclization and dehydration.

e Reactants:
o 2-Bromo-1-mesitylethanone (Electrophile)
o Thiourea (Nucleophile)
e Solvent: Ethanol or Methanol (Polar protic solvent facilitates the transition state).

e Product: The hydrobromide salt precipitates directly from the reaction mixture upon cooling.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the critical pathway and isolation logic.

4-Mesitylthiazol-2-amine
Hydrobromide (Solid)

Click to download full resolution via product page

Caption: Logical workflow for the Hantzsch synthesis and isolation of 4-Mesitylthiazol-2-amine
hydrobromide.

Melting Point Data & Characterization Protocol

Accurate melting point (MP) determination is the primary method for distinguishing the
hydrobromide salt from the free base and confirming the absence of starting materials (thiourea
MP: ~182°C; bromoacetomesitylene MP: ~50-55°C).

Expected Thermal Behavior

Literature values for specific mesityl-thiazole salts are sparse, but structural analogs provide a
reliable range.
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o Free Base (4-Mesitylthiazol-2-amine): Typically melts in the range of 130-150°C (Analogous
to 4-phenylthiazol-2-amine, MP 148°C).

» Hydrobromide Salt: lonic lattice forces significantly increase the melting point, often resulting

in decomposition.
o Target Range:>250°C (often with decomposition).

o Note: The presence of the mesityl group may lower the MP slightly relative to the phenyl
analog due to disrupted packing efficiency, but the salt character dominates.

Experimental Protocol for MP Determination

To ensure data integrity, follow this self-validating protocol:
e Sample Preparation:

o Dry the isolated hydrobromide salt under vacuum at 50°C for 4 hours to remove solvated

ethanol.
o Grind the sample to a fine powder to ensure uniform heat transfer.
e Capillary Method (Standard):
o Pack the sample into a glass capillary (2-3 mm height).
o Ramp Rate: 10°C/min until 200°C, then 1°C/min.

o Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).
Watch for darkening (decomposition).

» Validation (DSC - Differential Scanning Calorimetry):

o If available, use DSC to distinguish between melting (endothermic peak) and
decomposition (exothermic/irregular baseline).

Data Recording Table

Use the following structure to standardize your characterization data.
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Parameter Value /| Observation Reference | Standard
Compound 4-Mesitylthiazol-2-amine HBr CAS: 81529-60-4 (Free Base)
White to Off-white Crystalline ] )
Appearance _ Visual Inspection
Solid
MP (Onset) [Experimental Value] °C Target: >250°C (Salt)

Range < 2°C indicates high

MP (Clear) [Experimental Value] °C .
purity

- Soluble in DMSO, Methanol; _
Solubility ) Polarity Check
Insoluble in Ether

Recrystallization Ethanol / Diethyl Ether Purification Solvent

Structural Insights & Steric Hindrance

The mesityl group (2,4,6-trimethylphenyl) exerts a profound effect on the chemical reactivity
and physical properties of the thiazole ring.

 Nitration Resistance: As noted in authoritative texts (Metzger, 1979), 2-amino-4-
mesitylthiazole cannot be nitrated. The ortho-methyl groups of the mesityl ring create a
"picket fence" that sterically shields the thiazole C-5 position and prevents the planar
alignment required for electrophilic aromatic substitution mechanisms.

o Implication for Melting Point: This steric bulk prevents the flat, rt-stacked arrangements
common in simple thiazoles, potentially leading to a lower density crystal lattice but a higher
stability against degradation compared to less substituted analogs.

Steric Influence Diagram
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Caption: Impact of the mesityl group on molecular conformation and crystal lattice properties.
Experimental Synthesis Procedure
Objective: Synthesis of 4-Mesitylthiazol-2-amine Hydrobromide. Scale: 10 mmol.

¢ Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-1-mesitylethanone (2.41 g,
10 mmol) in absolute ethanol (30 mL).

« Addition: Add thiourea (0.76 g, 10 mmol) in one portion. The thiourea may not dissolve
immediately.

+ Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C)
for 3 hours. The solution should become clear and then potentially cloudy as the product
forms.
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e |solation:
o Cool the mixture to room temperature, then to 0°C in an ice bath.
o The hydrobromide salt will precipitate as a white or off-white solid.
o Filter the solid under vacuum.

 Purification: Wash the filter cake with cold acetone (2 x 10 mL) and diethyl ether (2 x 10 mL)
to remove unreacted starting materials.

e Drying: Dry in a vacuum oven at 45°C.
 Yield Calculation: Expected yield is typically 70-85%.

Note on Free Base: If the free base is required (as used in Qiu et al., 2009), suspend the
hydrobromide salt in water and neutralize with saturated aqueous

until pH ~9. Extract with ethyl acetate, dry over
, and concentrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

Transport [m.chemicalbook.com]

e 2. sincerechemical.com [sincerechemical.com]

1. 2-Amino-4-methylthiazole(1603-91-4)MSDS Melting Point Boiling Density Storage

o 3. 81529-61-5|4-(4-(tert-Butyl)phenyl)thiazol-2-amine|BLD Pharm [bldpharm.com]

o 4.81529-60-4|4-Mesitylthiazol-2-amine|BLD Pharm [bldpharm.com]

e 5. 2-Amino-4-methylthiazole | CAH6N2S | CID 74143 - PubChem

[pubchem.ncbi.nim.nih.gov]

e To cite this document: BenchChem. [Comprehensive Characterization Guide: 4-
Mesitylthiazol-2-amine Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b2606338#4-mesitylthiazol-2-amine-hydrobromide-

melting-point-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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